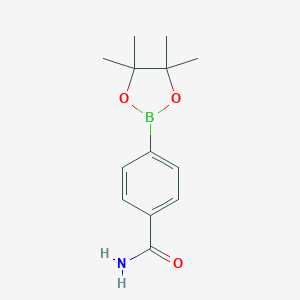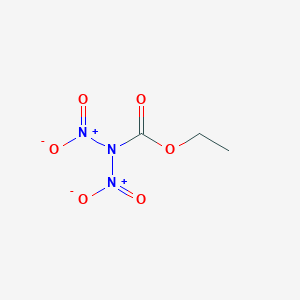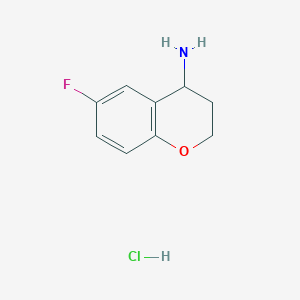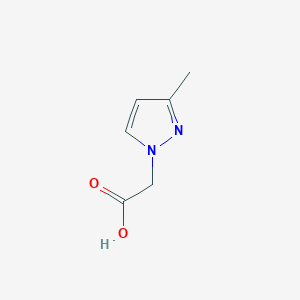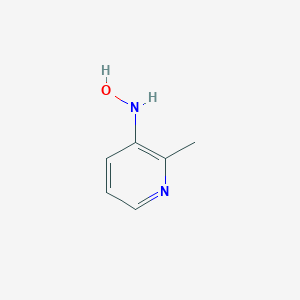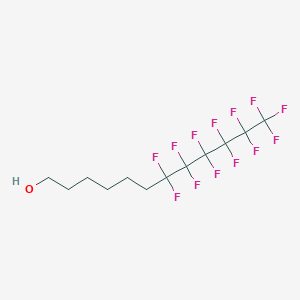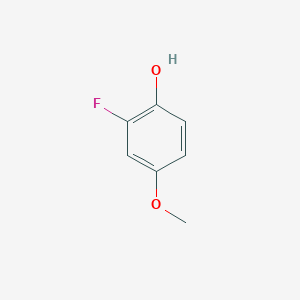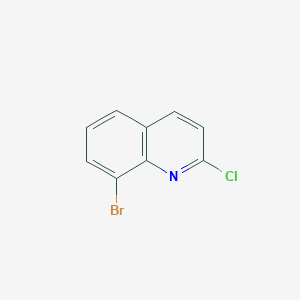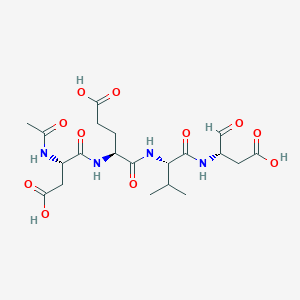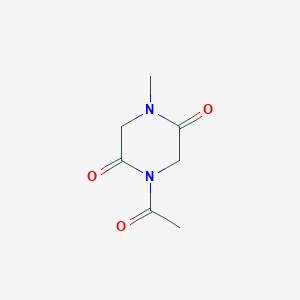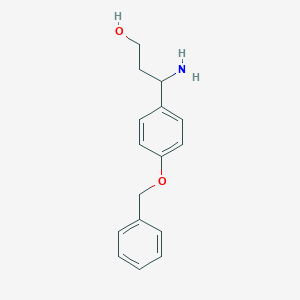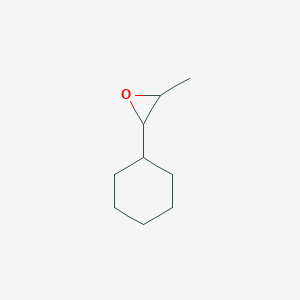![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione, commonly known as CPD, is a heterocyclic organic compound with a cyclic structure. It has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mécanisme D'action
The mechanism of action of CPD is not fully understood. However, it has been proposed that CPD exerts its biological activities through the modulation of various signaling pathways. CPD has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPD has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Effets Biochimiques Et Physiologiques
CPD has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and plays a key role in inflammation. CPD has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and play a key role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess a wide range of biological activities. However, CPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. CPD also has low bioavailability, which can limit its potential applications in vivo.
Orientations Futures
There are several future directions for the study of CPD. One potential direction is the development of novel synthetic methods for CPD. Another direction is the investigation of the structure-activity relationship of CPD and its analogs. This could lead to the development of more potent and selective CPD derivatives. Additionally, further studies are needed to elucidate the mechanism of action of CPD and its potential applications in the treatment of various diseases. Finally, the development of new formulations and delivery systems for CPD could improve its bioavailability and potential therapeutic applications.
Conclusion
In conclusion, CPD is a heterocyclic organic compound with a cyclic structure that has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The synthesis method of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. CPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPD, including the development of novel synthetic methods, investigation of the structure-activity relationship, elucidation of the mechanism of action, and development of new formulations and delivery systems.
Méthodes De Synthèse
CPD can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then reduced to obtain CPD.
Applications De Recherche Scientifique
CPD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CPD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propriétés
Numéro CAS |
179686-00-1 |
|---|---|
Nom du produit |
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
Clé InChI |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
SMILES canonique |
C1CC(=O)NC2=C1C(=O)CC2 |
Synonymes |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



